molecular formula C21H17NO B14299488 N-(1,2-Diphenylethenyl)benzamide CAS No. 114971-43-6

N-(1,2-Diphenylethenyl)benzamide

Cat. No.: B14299488
CAS No.: 114971-43-6
M. Wt: 299.4 g/mol
InChI Key: HBUXMJOZCIDSLN-UHFFFAOYSA-N
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Description

N-(1,2-Diphenylethenyl)benzamide is an organic compound with the molecular formula C21H19NO It is a derivative of benzamide, characterized by the presence of a diphenylethenyl group attached to the nitrogen atom of the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-Diphenylethenyl)benzamide typically involves the condensation of benzoic acid derivatives with amines. One efficient method reported involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is noted for being green, rapid, mild, and highly efficient .

Industrial Production Methods

Industrial production methods for benzamide derivatives often involve high-temperature reactions between carboxylic acids and amines

Chemical Reactions Analysis

Types of Reactions

N-(1,2-Diphenylethenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamide derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-(1,2-Diphenylethenyl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(1,2-Diphenylethenyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, N-substituted benzamides have been shown to inhibit NF-kB activation and induce apoptosis, suggesting potential mechanisms for their biological effects . The compound may also interact with other molecular targets, contributing to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(1,2-Diphenylethenyl)benzamide include other benzamide derivatives, such as:

Uniqueness

This compound is unique due to the presence of the diphenylethenyl group, which imparts distinct chemical properties and potential applications compared to other benzamide derivatives

Properties

CAS No.

114971-43-6

Molecular Formula

C21H17NO

Molecular Weight

299.4 g/mol

IUPAC Name

N-(1,2-diphenylethenyl)benzamide

InChI

InChI=1S/C21H17NO/c23-21(19-14-8-3-9-15-19)22-20(18-12-6-2-7-13-18)16-17-10-4-1-5-11-17/h1-16H,(H,22,23)

InChI Key

HBUXMJOZCIDSLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=C(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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